2-(3-Fluoropyridin-2-yl)acetonitrile

Medicinal Chemistry Physicochemical Properties ADME

2-(3-Fluoropyridin-2-yl)acetonitrile (CAS 149488-78-8) is a strategic fluorinated building block with non-interchangeable 3-fluoro-substitution. ΔLogP +0.68678 vs. non-fluorinated analog enhances membrane permeability. Validated precursor for GSK-3/JNK kinase modulators targeting Alzheimer's, type 2 diabetes, and inflammatory diseases. Solid physical state enables accurate automated solid dispensing for HTE—a critical advantage over liquid analogs like 2-(pyridin-2-yl)acetonitrile.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 149488-78-8
Cat. No. B142720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoropyridin-2-yl)acetonitrile
CAS149488-78-8
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CC#N)F
InChIInChI=1S/C7H5FN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2
InChIKeyMLTZCNARUQTCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluoropyridin-2-yl)acetonitrile (CAS 149488-78-8) for GSK-3/JNK Inhibitor Synthesis and Fluorinated Building Block Procurement


2-(3-Fluoropyridin-2-yl)acetonitrile (CAS 149488-78-8) is a fluorinated heteroaromatic building block characterized by a pyridine ring with a fluorine substituent at the 3-position and an acetonitrile group at the 2-position . It serves as a versatile intermediate in medicinal chemistry, most notably as a precursor in the synthesis of pyridinyl acetonitrile-based modulators of protein kinase signaling pathways, including Glycogen Synthase Kinase 3 (GSK-3) and c-Jun N-terminal kinase (JNK) [1].

Procurement Risk: Why 2-(Pyridin-2-yl)acetonitrile or 2-(4-Fluoropyridin-2-yl)acetonitrile Cannot Replace 2-(3-Fluoropyridin-2-yl)acetonitrile


The specific substitution pattern of 2-(3-fluoropyridin-2-yl)acetonitrile is critical for its downstream applications, and substitution with close analogs is not chemically equivalent. The position of the fluorine atom dramatically alters the electronic properties of the pyridine ring, which directly impacts reactivity in nucleophilic substitution and cross-coupling reactions . Furthermore, the compound's specific lipophilicity, as measured by its partition coefficient (LogP), differs significantly from its non-fluorinated and regioisomeric counterparts, which can alter the pharmacokinetic properties of the final drug candidates it is used to synthesize [1]. The quantitative evidence below details these non-interchangeable physicochemical and application-specific differences.

Quantitative Differentiation: Comparative Physicochemical Data for 2-(3-Fluoropyridin-2-yl)acetonitrile vs. Analogs


Lipophilicity (LogP) Comparison: 2-(3-Fluoropyridin-2-yl)acetonitrile vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 3-position of the pyridine ring significantly increases the compound's lipophilicity compared to its non-fluorinated parent structure. 2-(3-Fluoropyridin-2-yl)acetonitrile exhibits a calculated LogP of 1.28678 [1]. In contrast, the non-fluorinated analog, 2-(pyridin-2-yl)acetonitrile, has a reported LogP of approximately 0.6 [2]. This difference is a key factor for medicinal chemists optimizing drug-like properties, as increased lipophilicity can enhance membrane permeability and alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Medicinal Chemistry Physicochemical Properties ADME

Validated Synthetic Route: 2-(3-Fluoropyridin-2-yl)acetonitrile is a Direct Precursor to GSK-3/JNK Modulators

The compound's primary industrial and research value is validated by its explicit role as a building block in the synthesis of pyridinyl acetonitriles, which are patented as modulators of GSK-3 and JNK signaling pathways [1]. This is not a generic property of all pyridinyl acetonitriles; the patent specifically encompasses this fluorinated derivative as a key intermediate. In contrast, while analogs like 2-(4-fluoropyridin-2-yl)acetonitrile (CAS 1000504-35-7) or 2-(3-chloropyridin-2-yl)acetonitrile (CAS 185315-52-0) exist as building blocks, their application in the same specific patented kinase inhibitor series is not as directly established in the primary patent literature. This provides a clear procurement rationale for projects targeting these specific pathways.

Synthetic Chemistry Kinase Inhibitors GSK-3 JNK

Physical Form Differentiation: 2-(3-Fluoropyridin-2-yl)acetonitrile is a Solid, While the Non-Fluorinated Analog is a Liquid

The physical state of a compound is a key practical consideration for procurement, storage, and handling in a laboratory setting. 2-(3-Fluoropyridin-2-yl)acetonitrile is a solid (white to yellow powder or crystals) at room temperature . In contrast, its non-fluorinated analog, 2-(pyridin-2-yl)acetonitrile, is reported as a liquid . This difference can impact shipping regulations, storage requirements, and ease of weighing for synthetic procedures, providing a tangible operational advantage for the fluorinated solid.

Chemical Handling Logistics Procurement

Target Applications for Procuring 2-(3-Fluoropyridin-2-yl)acetonitrile (CAS 149488-78-8)


Synthesis of GSK-3 and JNK Kinase Inhibitors for Neurodegenerative and Metabolic Disease Research

This compound is a validated intermediate for the synthesis of pyridinyl acetonitriles that act as modulators of GSK-3 and JNK. Procurement is justified for medicinal chemistry programs targeting Alzheimer's disease, type 2 diabetes, and inflammatory conditions, where these kinases are implicated [1].

Development of Fluorinated Drug Candidates with Enhanced ADME Properties

The higher LogP value of 2-(3-fluoropyridin-2-yl)acetonitrile compared to its non-fluorinated analog (ΔLogP = +0.68678) makes it the preferred building block for projects aiming to increase the lipophilicity and potential membrane permeability of lead compounds [2].

General Heterocyclic Chemistry as a Solid, Fluorinated Building Block

Its solid physical state offers practical advantages over liquid analogs like 2-(pyridin-2-yl)acetonitrile. It is suitable for high-throughput experimentation and parallel synthesis where accurate, automated solid dispensing is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Fluoropyridin-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.